![molecular formula C12H8O4 B585215 9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one CAS No. 80386-99-8](/img/structure/B585215.png)

9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, such as 9-methyl-1-phenyl-7H-furo[3,2-f]chromen-7-one and 4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one, has been carried out through the Williamson reaction of hydroxycoumarins with phenacyl bromide followed by cyclization in polyphosphoric acid . The photooxygenation of synthesized furocoumarins in the presence of tetraphenylporphine as a singlet oxygen sensitizer at room temperature gave the photo-cleaved product .Chemical Reactions Analysis

The photooxygenation reactions of synthesized furocoumarins in the presence of tetraphenylporphine as a singlet oxygen sensitizer at room temperature gave the photo-cleaved product . This suggests that 9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one may also undergo similar reactions.Wirkmechanismus

Target of Action

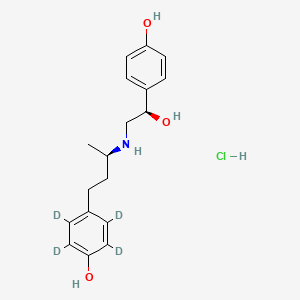

Methoxsalen-d3, also known as 8-Methoxy Psoralen-13CD3, primarily targets DNA . It binds preferentially to the guanine and cytosine moieties of DNA . This interaction leads to the cross-linking of DNA, thereby inhibiting DNA synthesis and function .

Mode of Action

Methoxsalen-d3, upon activation, forms covalent bonds with DNA . This results in the formation of both monofunctional (addition to a single strand of DNA) and bifunctional adducts (crosslinking of psoralen to both strands of DNA) . At high concentrations, Methoxsalen-d3 also suppresses cellular RNA and protein synthesis .

Biochemical Pathways

The primary biochemical reaction of Methoxsalen-d3 is with DNA . The compound, upon photoactivation, forms DNA adducts . This process selectively inhibits the synthesis of DNA . The degree of Methoxsalen-d3-induced cross-linking correlates with the guanine and cytosine content .

Pharmacokinetics

Methoxsalen-d3 exhibits unpredictable pharmacokinetic behavior . A standard dose of Methoxsalen-d3 is given 2 hours prior to irradiation . The drug has a high, but variable, intrinsic metabolic clearance and is almost completely metabolized . The serum elimination half-life is in the order of 0.5 to 2 hours .

Result of Action

The action of Methoxsalen-d3 leads to the inhibition of DNA synthesis and function . This results in the suppression of cell division and epidermal turnover . Methoxsalen-d3 is used in the treatment of conditions like psoriasis and vitiligo .

Action Environment

The action of Methoxsalen-d3 is influenced by environmental factors such as light. The compound is a photoactive substance that forms DNA adducts in the presence of ultraviolet A (UVA) irradiation . Therefore, the efficacy and stability of Methoxsalen-d3 are dependent on the exposure to UVA radiation .

Eigenschaften

IUPAC Name |

9-(trideuteriomethoxy)furo[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2-6H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKHYNVANLEOEG-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Hydroxymethyl)piperazin-1-YL]propanoic acid](/img/structure/B585132.png)

![5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine](/img/structure/B585140.png)

![6-Oxa-3-azatricyclo[5.2.1.03,8]deca-1(10),4,7-triene](/img/structure/B585143.png)